Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate
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Overview
Description
Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate: is a chemical compound with the molecular formula C18H17FO4. It is known for its unique structural properties, which include a biphenyl group substituted with a fluorine atom and an acetoxymethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate typically involves the esterification of 2-(2-fluoro-4-biphenylyl)propionic acid with acetoxymethyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-biphenylyl)propionic acid: The parent acid of the ester.
2-(2-Fluoro-4-biphenylyl)propionamide: An amide derivative with different chemical properties.
2-(2-Fluoro-4-biphenylyl)propyl alcohol: A reduced form of the ester.
Uniqueness
Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate is unique due to its ester functional group, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
91503-72-9 |
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Molecular Formula |
C18H17FO4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H17FO4/c1-12(18(21)23-11-22-13(2)20)15-8-9-16(17(19)10-15)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
DOEZNJRGIBOCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCOC(=O)C |
Origin of Product |
United States |
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